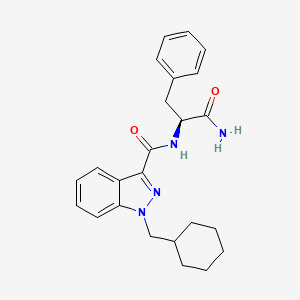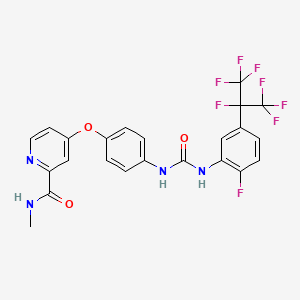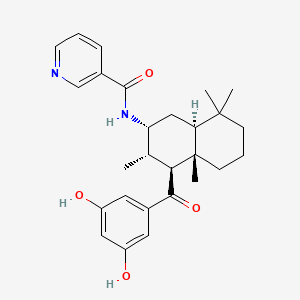
Asciminib hydrochloride
Übersicht
Beschreibung
Asciminib Hydrochloride, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a protein kinase inhibitor that specifically targets the ABL myristoyl pocket, a novel mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Asciminib Hydrochloride involves several key steps:
Starting Material: The synthesis begins with 2-chloro-3-acetylpyridine.
Ketoester Condensation: This step involves the condensation of the starting material to form an intermediate compound.
N-Alkylation: The intermediate undergoes N-alkylation to introduce the necessary functional groups.
Chlorination: Chlorination is performed to further modify the intermediate.
Amidation: The intermediate is then subjected to amidation to form the desired amide.
Knole Pyrazole Synthesis: Finally, the compound undergoes Knole pyrazole synthesis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and common reaction conditions, making it suitable for mass production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Asciminibhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um verschiedene Substituenten einzuführen.
Gängige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Nukleophile für Substitutionsreaktionen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von Asciminibhydrochlorid, die für weitere Forschung und Entwicklung eingesetzt werden können .
Wissenschaftliche Forschungsanwendungen
Asciminibhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Proteinkinaseinhibitoren und deren Wechselwirkungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial zur Hemmung der Proliferation von Krebszellen.
Industrie: Wird bei der Entwicklung neuer Therapeutika und in der pharmazeutischen Forschung eingesetzt.
5. Wirkmechanismus
Asciminibhydrochlorid wirkt als STAMP-Inhibitor (Specifically Targeting the ABL Myristoyl Pocket). Es bindet an die Myristoyltasche des BCR-ABL1-Proteins und hemmt dessen Aktivität. Diese Bindung verhindert, dass das Protein eine aktive Konformation annimmt, wodurch seine Kinaseaktivität reduziert und die Proliferation leukämischer Zellen gehemmt wird .
Ähnliche Verbindungen:
Imatinib (Gleevec): Ein ATP-kompetitiver Tyrosinkinaseinhibitor.
Dasatinib (Sprycel): Ein weiterer ATP-kompetitiver Inhibitor mit einem breiteren Wirkungsspektrum.
Nilotinib (Tasigna): Ein selektiver Inhibitor von BCR-ABL1 mit höherer Potenz als Imatinib.
Bosutinib (Bosulif): Zielt sowohl auf ABL- als auch auf SRC-Familienkinasen.
Einzigartigkeit von Asciminibhydrochlorid: Asciminibhydrochlorid ist aufgrund seines allosterischen Hemmmechanismus einzigartig, der die Myristoyltasche anstelle der ATP-Bindungsstelle angreift. Dadurch kann es Resistenzmutationen überwinden, die ATP-kompetitive Inhibitoren betreffen, was es zu einer wertvollen Option für Patienten mit resistenten Formen der chronischen myeloischen Leukämie macht .
Wirkmechanismus
Asciminib Hydrochloride functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It binds to the myristoyl pocket of the BCR-ABL1 protein, inhibiting its activity. This binding prevents the protein from adopting an active conformation, thereby reducing its kinase activity and inhibiting the proliferation of leukemic cells .
Vergleich Mit ähnlichen Verbindungen
Imatinib (Gleevec): An ATP-competitive tyrosine kinase inhibitor.
Dasatinib (Sprycel): Another ATP-competitive inhibitor with a broader spectrum of activity.
Nilotinib (Tasigna): A selective inhibitor of BCR-ABL1 with higher potency than Imatinib.
Bosutinib (Bosulif): Targets both ABL and SRC family kinases.
Uniqueness of Asciminib Hydrochloride: this compound is unique due to its allosteric inhibition mechanism, targeting the myristoyl pocket rather than the ATP-binding site. This allows it to overcome resistance mutations that affect ATP-competitive inhibitors, making it a valuable option for patients with resistant forms of chronic myeloid leukemia .
Eigenschaften
CAS-Nummer |
2119669-71-3 |
|---|---|
Molekularformel |
C20H19Cl2F2N5O3 |
Molekulargewicht |
486.3 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1 |
InChI-Schlüssel |
HGCOOPLEWPBLOY-PFEQFJNWSA-N |
SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Asciminib hydrochloride; ABL001-AAA; ABL-001; AB -001; ABL001; asciminib; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)






![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)


